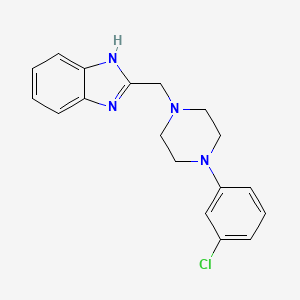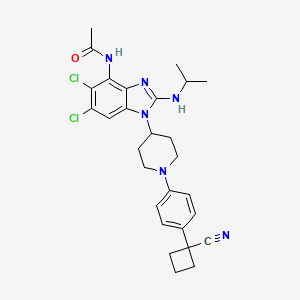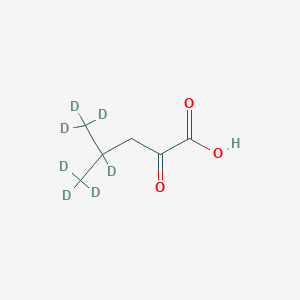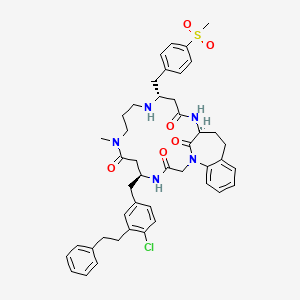
Dopamine D4 receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D4 receptor antagonist-1 is a compound that selectively inhibits the dopamine D4 receptor, a subtype of the dopamine receptor family. Dopamine receptors are part of the G protein-coupled receptor family and play a crucial role in modulating neurotransmission in the brain. The dopamine D4 receptor is involved in various physiological processes, including cognition, attention, and emotional regulation .
Preparation Methods
The synthesis of dopamine D4 receptor antagonist-1 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of the antagonist is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Functional group modifications: Various functional groups are introduced to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and reduction.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Dopamine D4 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dopamine D4 receptor antagonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of dopamine receptor ligands and to develop new selective antagonists.
Biology: The compound is employed in research to understand the role of dopamine D4 receptors in various physiological and pathological processes, including neuropsychiatric disorders.
Medicine: this compound is investigated for its potential therapeutic applications in conditions such as schizophrenia, attention deficit hyperactivity disorder, and substance use disorders.
Mechanism of Action
Dopamine D4 receptor antagonist-1 exerts its effects by binding to the dopamine D4 receptor and preventing the activation of the receptor by dopamine. This inhibition blocks the downstream signaling pathways mediated by the receptor, including the modulation of cyclic adenosine monophosphate levels and the activation of protein kinases. The compound’s selectivity for the dopamine D4 receptor over other dopamine receptor subtypes is achieved through specific interactions with the receptor’s binding site .
Comparison with Similar Compounds
Dopamine D4 receptor antagonist-1 is unique in its high selectivity and potency for the dopamine D4 receptor compared to other dopamine receptor subtypes, such as dopamine D2 and dopamine D3 receptors. Similar compounds include:
Dopamine D2 receptor antagonists: These compounds inhibit the dopamine D2 receptor and are used in the treatment of conditions like schizophrenia and bipolar disorder.
Dopamine D3 receptor antagonists: These compounds selectively inhibit the dopamine D3 receptor and are investigated for their potential in treating substance use disorders and other neuropsychiatric conditions.
The uniqueness of this compound lies in its ability to selectively target the dopamine D4 receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19ClN4 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN4/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18-20-16-6-1-2-7-17(16)21-18/h1-7,12H,8-11,13H2,(H,20,21) |
InChI Key |
BRLVOVGBNYPHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)










![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
